molecular formula C13H18N2O2 B13750664 Methyl 3-(3-methylpiperazin-1-yl)benzoate CAS No. 1131622-66-6

Methyl 3-(3-methylpiperazin-1-yl)benzoate

Cat. No.: B13750664
CAS No.: 1131622-66-6
M. Wt: 234.29 g/mol
InChI Key: BTZCQJSKLLSXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-methylpiperazin-1-yl)benzoate is a heterocyclic organic compound with the molecular formula C14H20N2O2. It is primarily used for research purposes and is known for its unique structure, which includes a piperazine ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methylpiperazin-1-yl)benzoate typically involves the reaction of 3-(3-methylpiperazin-1-yl)methylbenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production would also include rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate esters .

Scientific Research Applications

Methyl 3-(3-methylpiperazin-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 3-(3-methylpiperazin-1-yl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring in its structure may play a crucial role in its binding affinity and activity. Further research is needed to elucidate the precise pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-methylpiperazin-1-yl)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

1131622-66-6

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 3-(3-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C13H18N2O2/c1-10-9-15(7-6-14-10)12-5-3-4-11(8-12)13(16)17-2/h3-5,8,10,14H,6-7,9H2,1-2H3

InChI Key

BTZCQJSKLLSXLC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.